molecular formula C14H12F2N2O3 B6629834 [3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol

[3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol

Cat. No.: B6629834
M. Wt: 294.25 g/mol
InChI Key: DPWRNUUTBMAHTP-UHFFFAOYSA-N
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Description

[3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol is an organic compound characterized by the presence of a difluoro-nitroaniline group attached to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol typically involves a multi-step process:

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of the difluoro group.

    Coupling: Formation of the final product by coupling the difluoro-nitroaniline with phenylmethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are often employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

[3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which [3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

[3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol is unique due to the presence of both difluoro and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

[3-[(2,6-difluoro-4-nitroanilino)methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c15-12-5-11(18(20)21)6-13(16)14(12)17-7-9-2-1-3-10(4-9)8-19/h1-6,17,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWRNUUTBMAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CNC2=C(C=C(C=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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